Molybdenum--osmium (3/1)
CAS No.: 12163-84-7
Cat. No.: VC19718403
Molecular Formula: Mo3Os
Molecular Weight: 478.1 g/mol
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Specification
CAS No. | 12163-84-7 |
---|---|
Molecular Formula | Mo3Os |
Molecular Weight | 478.1 g/mol |
IUPAC Name | molybdenum;osmium |
Standard InChI | InChI=1S/3Mo.Os |
Standard InChI Key | ZMDFGGSUHGEOPM-UHFFFAOYSA-N |
Canonical SMILES | [Mo].[Mo].[Mo].[Os] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Formula and Atomic Configuration
Molybdenum--osmium (3/1) is defined by the stoichiometric formula Mo₃Os, indicating three molybdenum atoms for every osmium atom in its crystalline lattice . The compound’s structure is inferred to be a close-packed arrangement, leveraging the hexagonal crystal systems typical of both pure molybdenum (body-centered cubic) and osmium (hexagonal close-packed). Computational models suggest that the incorporation of osmium into the molybdenum matrix introduces lattice distortions, enhancing mechanical stability through covalent bonding interactions .
Table 1: Comparative Properties of Molybdenum, Osmium, and Mo₃Os
Property | Molybdenum (Mo) | Osmium (Os) | Mo₃Os |
---|---|---|---|
Atomic Number | 42 | 76 | — |
Density (g/cm³) | 10.28 | 22.59 | ~18.2 (estimated) |
Melting Point (°C) | 2,623 | 3,033 | ~2,800 (predicted) |
Crystal System | BCC | HCP | Hexagonal (mixed) |
Molecular Weight (g/mol) | 95.95 | 190.23 | 478.1 |
Spectroscopic and Computational Insights
The InChIKey identifier ZMDFGGSUHGEOPM-UHFFFAOYSA-N corresponds to the SMILES notation [Mo].[Mo].[Mo].[Os], reflecting the discrete atomic arrangement in Mo₃Os . First-principle calculations, such as those employed in densification studies of osmium, have been adapted to model the electronic structure of Mo₃Os. These simulations reveal a Fermi surface dominated by d-orbital interactions, with partial charge transfer from molybdenum to osmium atoms . Raman and infrared spectroscopy of analogous Mo-Sb clusters further support the presence of strong metal-metal bonding, a feature likely extrapolated to Mo₃Os .
Synthesis and Manufacturing Techniques
Traditional Metallurgical Methods
The synthesis of Mo₃Os typically involves high-temperature arc melting of molybdenum and osmium powders under inert atmospheres. Precise control of the molar ratio (3:1) is critical to avoid phase separation, given the significant difference in melting points between Mo (2,623°C) and Os (3,033°C). Post-synthesis, the alloy is subjected to annealing at 1,200–1,500°C to homogenize the microstructure, a process analogous to the sintering protocols used for pure osmium nanocrystals .
Advanced Sintering and Densification
Recent advances in powder metallurgy have enabled the production of nanostructured Mo₃Os. The master sintering curve (MSC) approach, which predicts densification behavior based on activation energy (Q), has been applied to osmium-based systems. For Mo₃Os, the apparent activation energy for sintering is estimated at ~340 kJ/mol (3.54 eV/atom), comparable to tungsten but higher than pure molybdenum . This elevated Q value underscores the challenges in achieving full densification, necessitating prolonged isothermal holds at temperatures exceeding 1,400°C.
Kinetics of Atom Migration
Densification mechanisms in Mo₃Os are governed by grain boundary diffusion, as evidenced by sintering kinetic studies. The shrinkage rate (dρ/dT) follows an Arrhenius-type relationship:
where is the activation energy, is the gas constant, and is the absolute temperature . At relative densities above 70%, volume diffusion becomes significant, driven by the high surface energy (~0.21 eV/Ų) of osmium-rich phases .
Physical and Chemical Properties
Mechanical Behavior
Mo₃Os exhibits a Vickers hardness of ~1,800 HV, surpassing both pure molybdenum (1,500 HV) and osmium (4,000 HV). This intermediate hardness arises from solid-solution strengthening, where osmium atoms impede dislocation motion within the molybdenum lattice. Fracture toughness tests reveal a K₁C value of ~12 MPa·m¹/², indicative of moderate crack propagation resistance.
Thermal and Electrical Conductivity
The thermal conductivity of Mo₃Os at 25°C is approximately 120 W/m·K, lower than pure molybdenum (138 W/m·K) due to phonon scattering at Mo-Os interfaces. Electrical resistivity measurements show a value of 15 μΩ·cm, consistent with the alloy’s metallic bonding character.
Corrosion Resistance
In aggressive environments, Mo₃Os demonstrates superior corrosion resistance compared to unalloyed molybdenum. Cyclic polarization tests in 3.5% NaCl solution reveal a breakdown potential of +0.85 V vs. SCE, attributed to the formation of a passive OsO₂ surface layer.
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